

Structure of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B182393

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2-methoxybenzene-1-sulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds widely utilized in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive sulfonyl chloride group, a methoxy substituent, and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules. The sulfonyl chloride moiety serves as a key functional group for introducing sulfonyl-containing scaffolds, such as sulfonamides and sulfonate esters, which are prevalent in a vast array of pharmacologically active compounds. This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity.

Chemical Structure and Identifiers

The molecular structure of **4-Bromo-2-methoxybenzene-1-sulfonyl chloride** consists of a benzene ring substituted with a sulfonyl chloride group at position 1, a methoxy group at position 2, and a bromine atom at position 4.

Caption: Chemical structure of **4-Bromo-2-methoxybenzene-1-sulfonyl chloride**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-bromo-2-methoxybenzenesulfonyl chloride [1]
CAS Number	145915-29-3 [1] [2] [3] [4]
Molecular Formula	C ₇ H ₆ BrClO ₃ S [1] [3]
Molecular Weight	285.54 g/mol [1] [3]
Canonical SMILES	COC1=CC(Br)=CC=C1S(=O)(=O)Cl [1]
InChI Key	QPPCLNMOYHCXMS-UHFFFAOYSA-N [1]

| MDL Number | MFCD11847575[\[1\]](#)[\[3\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Liquid	[1]
Purity	≥95% - 97%	[1] [3]

| Relative Density | 1.7 |[\[1\]](#) |

Spectroscopic Characterization

Detailed experimental spectroscopic data for **4-Bromo-2-methoxybenzenesulfonyl chloride** is not widely available in peer-reviewed literature. However, the expected characteristic signals based on its functional groups are summarized below.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
1375-1350	Sulfonyl Chloride (SO₂Cl)	Asymmetric S=O Stretch
1180-1160	Sulfonyl Chloride (SO ₂ Cl)	Symmetric S=O Stretch
1275-1200	Aryl Ether (Ar-O-CH ₃)	Asymmetric C-O-C Stretch
1075-1020	Aryl Ether (Ar-O-CH ₃)	Symmetric C-O-C Stretch
3100-3000	Aromatic C-H	C-H Stretch
1600-1450	Aromatic Ring	C=C Stretch
800-600	C-S Bond	C-S Stretch

| 700-500 | C-Br Bond | C-Br Stretch |

Synthesis

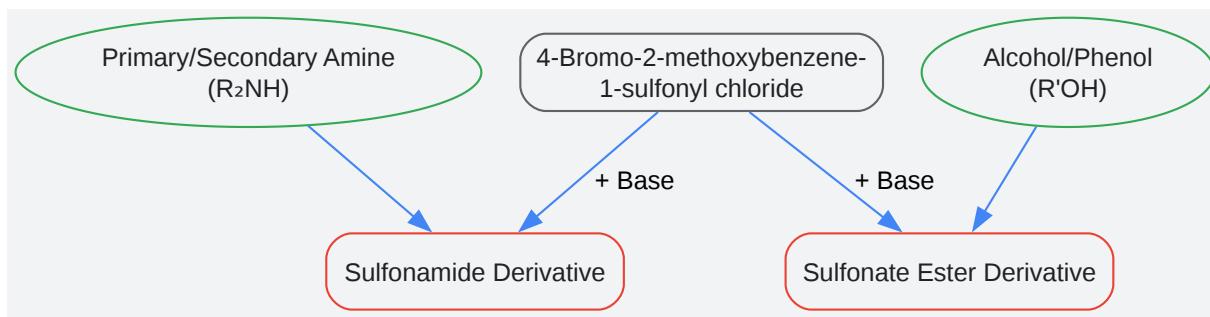
The most direct and common method for the preparation of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. The logical starting material for **4-Bromo-2-methoxybenzene-1-sulfonyl chloride** is 3-bromoanisole. The methoxy group is a strong ortho-, para-directing group, guiding the incoming chlorosulfonyl group primarily to the C4 position (para).

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-2-methoxybenzene-1-sulfonyl chloride**.

Experimental Protocol (Representative)

This protocol is based on a general procedure for the chlorosulfonation of a substituted anisole and should be adapted and optimized for this specific transformation.[5]


- Reaction Setup: To a stirred solution of 3-bromoanisole (1.0 equivalent) in a suitable dry, inert solvent (e.g., chloroform or dichloromethane) in a flask equipped with a dropping funnel and a gas trap, cool the mixture to 0 °C using an ice bath.
- Addition of Reagent: Add chlorosulfonic acid (2.0-3.0 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.[5]
- Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time or warm slowly to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or GC-MS).[5]
- Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.[5]
- Washing: Combine the organic extracts and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude **4-Bromo-2-methoxybenzene-1-sulfonyl chloride**.
- Purification: The crude product may be used directly or purified further by vacuum distillation or column chromatography if necessary.

Reactivity and Applications in Drug Development

The synthetic utility of **4-Bromo-2-methoxybenzene-1-sulfonyl chloride** stems from the high reactivity of the sulfonyl chloride functional group. It is a potent electrophile that reacts readily with a wide range of nucleophiles. This reactivity is central to its application as a building block

for creating sulfonamide and sulfonate ester linkages, which are critical pharmacophores in many therapeutic agents.

- **Sulfonamide Formation:** The reaction with primary or secondary amines in the presence of a base (like pyridine or triethylamine) yields substituted sulfonamides. The sulfonamide group is a key feature in diuretics, anticonvulsants, and antibacterial drugs.
- **Sulfonate Ester Formation:** The reaction with alcohols or phenols, typically in the presence of a base, affords sulfonate esters. These can be stable final products or act as effective leaving groups in subsequent nucleophilic substitution reactions.

[Click to download full resolution via product page](#)

Caption: Key reactions of **4-Bromo-2-methoxybenzene-1-sulfonyl chloride**.

Safety and Handling

4-Bromo-2-methoxybenzene-1-sulfonyl chloride is classified as a corrosive substance.[\[1\]](#)

- Hazard Statement (H314): Causes severe skin burns and eye damage.[\[1\]](#)
- Precautions (P280): Wear protective gloves, protective clothing, and eye/face protection.[\[1\]](#)
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Do not breathe vapors or mist. Wash hands thoroughly after handling.[\[1\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2abiotech.net [2abiotech.net]
- 3. CAS 145915-29-3 | 6662-D-0B | MDL MFCD11847575 | 4-Bromo-2-methoxybenzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Structure of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182393#structure-of-4-bromo-2-methoxybenzene-1-sulfonyl-chloride\]](https://www.benchchem.com/product/b182393#structure-of-4-bromo-2-methoxybenzene-1-sulfonyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com